molecular formula C23H17NO6S B3597171 METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3597171
M. Wt: 435.5 g/mol
InChI Key: UKUPHOZPKKFEMI-UHFFFAOYSA-N
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Description

METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Amidation Reaction:

    Thiophene Ring Formation: This step might involve the use of palladium-catalyzed cross-coupling reactions.

    Esterification: The final step could be the esterification of the carboxylic acid group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylthiophene moieties.

    Reduction: Reduction reactions might target the carbonyl groups in the chromene and thiophene rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4, CrO3, or H2O2 under acidic or basic conditions.

    Reduction: Reagents such as NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Drug Development: Potential use in the development of new drugs targeting specific diseases.

    Diagnostics: Possible application in diagnostic assays due to its unique chemical properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure due to the chromene core.

    Thiophene Derivatives: Share the thiophene ring, which imparts specific chemical properties.

    Amide-Containing Compounds: Similar functional groups that influence their reactivity and biological activity.

Uniqueness

METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the combination of the chromene and thiophene rings, along with the specific functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6S/c1-28-17-10-6-9-14-11-15(22(26)30-19(14)17)20(25)24-21-18(23(27)29-2)16(12-31-21)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUPHOZPKKFEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

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